molecular formula C18H11N2O+ B1201481 Fascaplysin

Fascaplysin

Cat. No.: B1201481
M. Wt: 271.3 g/mol
InChI Key: WYQIPCUPNMRAKP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of fascaplysin was performed in seven steps from indole in 1990 . This compound and its derivatives can be synthesized from tryptamine, beta-carboline, indoleketones, and indigo . A new two-step method of synthesis based on low-temperature ultraviolet quaternization has been reported for the synthesis of thermolabile 9-benzyloxythis compound and 6-tert-butylthis compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Fascaplysin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its potent and selective inhibition of cyclin-dependent kinase 4, which is not commonly observed in other similar compounds . Its ability to induce both apoptosis and ferroptosis in cancer cells further distinguishes it from other marine alkaloids .

This compound continues to be a subject of extensive research due to its diverse biological activities and potential therapeutic applications. Its unique structure and mechanism of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H11N2O+

Molecular Weight

271.3 g/mol

IUPAC Name

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one

InChI

InChI=1S/C18H10N2O/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20/h1-10H/p+1

InChI Key

WYQIPCUPNMRAKP-UHFFFAOYSA-O

SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O

Synonyms

fascaplisine
fascaplysin
fascaplysine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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